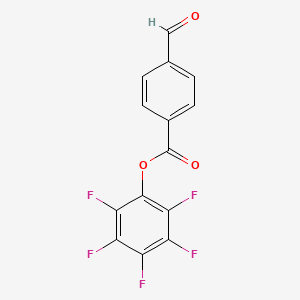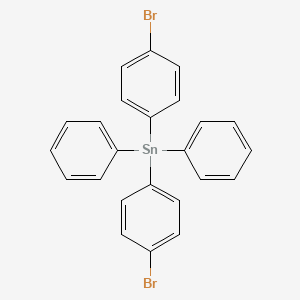
Bis(4-bromophenyl)(diphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-bromophenyl)(diphenyl)stannane is an organotin compound characterized by the presence of two 4-bromophenyl groups and two diphenyl groups attached to a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)(diphenyl)stannane typically involves the reaction of diphenyltin dichloride with 4-bromophenyl Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Ph2SnCl2+2C6H4BrMgBr→Ph2Sn(C6H4Br)2+2MgClBr
The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent, and the mixture is stirred at low temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-bromophenyl)(diphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Tin oxides and brominated by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(4-bromophenyl)(diphenyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Bis(4-bromophenyl)(diphenyl)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The bromine atoms also play a role in its reactivity, allowing for further functionalization and modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-bromophenyl)(diphenyl)silane: Similar structure but with silicon instead of tin.
Bis(4-methylphenyl)(diphenyl)stannane: Similar structure with methyl groups instead of bromine.
Bis(4-bromophenyl)(diphenyl)germane: Similar structure but with germanium instead of tin.
Uniqueness
Bis(4-bromophenyl)(diphenyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity compared to its silicon and germanium analogs. The bromine atoms also provide sites for further chemical modification, enhancing its versatility in various applications .
Eigenschaften
CAS-Nummer |
667465-48-7 |
|---|---|
Molekularformel |
C24H18Br2Sn |
Molekulargewicht |
584.9 g/mol |
IUPAC-Name |
bis(4-bromophenyl)-diphenylstannane |
InChI |
InChI=1S/2C6H4Br.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*2-5H;2*1-5H; |
InChI-Schlüssel |
CZXYUTGZENVOSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


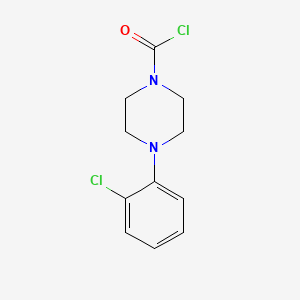


![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
![3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12547670.png)
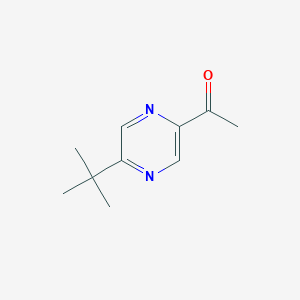
![1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12547685.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene](/img/structure/B12547691.png)
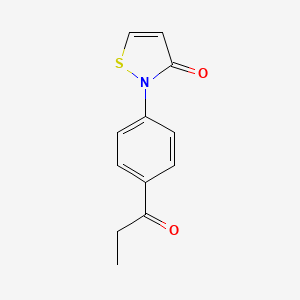
![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)
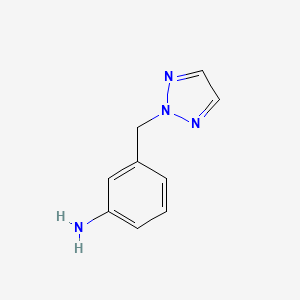
![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
